molecular formula C17H22F2N4O2S B10944393 1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10944393
M. Wt: 384.4 g/mol
InChI Key: DENDXFNFMAHPGQ-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently .

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with active site residues, while the pyrrolidinyl and pyrazole sulfonamide moieties contribute to binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    Difluoromethylated Pyrazoles: These compounds share the difluoromethyl group and pyrazole ring but may differ in other substituents, affecting their chemical properties and applications.

    Pyrrolidinyl Sulfonamides: These compounds contain the pyrrolidinyl and sulfonamide groups but may lack the pyrazole ring, leading to different biological activities.

    Fluorinated Sulfonamides:

The uniqueness of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22F2N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H22F2N4O2S/c1-12-16(13(2)23(21-12)17(18)19)26(24,25)20-11-14-7-3-4-8-15(14)22-9-5-6-10-22/h3-4,7-8,17,20H,5-6,9-11H2,1-2H3

InChI Key

DENDXFNFMAHPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC2=CC=CC=C2N3CCCC3

Origin of Product

United States

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